15-Nonacosanol

Catalog No.
S1536807
CAS No.
2764-81-0
M.F
C29H60O
M. Wt
424.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Nonacosanol

CAS Number

2764-81-0

Product Name

15-Nonacosanol

IUPAC Name

nonacosan-15-ol

Molecular Formula

C29H60O

Molecular Weight

424.8 g/mol

InChI

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3

InChI Key

KENDAPSPCLAHAG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O

Antibacterial Properties

15-Nonacosanol has been investigated for its potential as an antibacterial agent. Studies have shown that it is effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae []. Its mechanism of action involves disrupting the bacterial cell membrane, leading to the accumulation of ionic charges and ultimately cell death [, ].

Additional Research Areas

Beyond its antibacterial properties, 15-Nonacosanol is being explored for other potential applications in scientific research, including:

  • Antifungal activity: Some studies have shown that 15-Nonacosanol might exhibit antifungal properties against certain fungal strains []. However, more research is required to understand its potential as an antifungal agent.
  • Anti-inflammatory and wound healing effects: Preliminary research suggests that 15-Nonacosanol might possess anti-inflammatory and wound healing properties [, ]. However, these findings are based on limited studies and further investigation is necessary.
  • Neuroprotective potential: Recent studies have explored the potential neuroprotective effects of 15-Nonacosanol in animal models []. However, these studies are in their early stages and more research is needed to understand its potential benefits and mechanisms of action in the context of neurodegenerative diseases.

15-Nonacosanol is a long-chain primary alcohol with the chemical formula C29H60O. It is part of the aliphatic alcohols and is characterized by a straight-chain structure containing 29 carbon atoms. This compound is primarily found in various plant waxes and has garnered attention due to its unique properties and potential applications in different fields, including biochemistry and materials science. The molecular weight of 15-Nonacosanol is approximately 424.786 g/mol, and it is known for its hydrophobic nature, making it less soluble in water but more soluble in organic solvents .

  • No known information exists on the specific mechanism of action for 15-Nonacosanol.
  • Data on safety and hazards specifically for 15-Nonacosanol is unavailable. However, long-chain alcohols generally have low toxicity.
Typical of long-chain fatty alcohols. Key reactions include:

  • Esterification: It can react with acids to form esters, which are important in the production of biodiesel and other industrial applications.
  • Oxidation: 15-Nonacosanol can be oxidized to form nonacosan-15-one, which may have implications in flavoring and fragrance industries .
  • Reduction: The compound can also undergo reduction reactions, converting it into other alcohols or hydrocarbons depending on the conditions used.

Research indicates that 15-Nonacosanol exhibits various biological activities. It plays a role in lipid metabolism and has been implicated in cellular signaling pathways. Studies suggest that this compound may have antioxidant properties, contributing to its potential protective effects against lipid peroxidation, a process linked to cellular damage . Additionally, it has been studied for its effects on metabolic processes within cells, indicating a broader significance in biological systems.

Several methods exist for synthesizing 15-Nonacosanol:

  • Natural Extraction: It can be extracted from plant sources, particularly from the waxy cuticles of certain plants.
  • Chemical Synthesis: Laboratory synthesis often involves the reduction of fatty acids or their derivatives. For instance, nonacosanoic acid can be reduced using lithium aluminum hydride to yield 15-Nonacosanol.
  • Biotechnological Approaches: Recent advances include using microbial fermentation processes to produce long-chain alcohols like 15-Nonacosanol from renewable resources.

15-Nonacosanol finds applications across various industries:

  • Cosmetics: Utilized as an emollient and thickening agent in creams and lotions.
  • Food Industry: Acts as a flavoring agent and is involved in food preservation processes.
  • Pharmaceuticals: Investigated for its potential health benefits, including antioxidant properties.
  • Industrial Uses: Employed in the production of surfactants and lubricants due to its hydrophobic characteristics.

Studies on the interactions of 15-Nonacosanol with biological systems reveal its involvement in lipid metabolism and cellular signaling pathways. It has been shown to influence lipid peroxidation processes, suggesting a protective role against oxidative stress within cells . Additionally, its interactions with other biomolecules may enhance its functional properties in various applications.

Several compounds share structural similarities with 15-Nonacosanol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1-NonacosanolC29H60OIsomeric form; differs by position of hydroxyl group
Nonacosanoic AcidC29H58O2Contains a carboxylic acid functional group
TriacontanolC30H62OOne additional carbon; used for similar applications
PentacosanolC25H52OShorter chain length; different physical properties

15-Nonacosanol's uniqueness lies in its specific chain length and functional group positioning, which influence its solubility, reactivity, and biological activity compared to these similar compounds.

Physical Description

Solid

XLogP3

14

Appearance

Powder

Melting Point

83.1-83.8°C

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 08-15-2023

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